Simvastatin dimer

Description

Overview of Simvastatin (B1681759) and its Broad Research Context

Simvastatin, a semi-synthetic derivative of lovastatin, functions as a potent inhibitor of HMG-CoA reductase. nih.gov This enzyme plays a crucial role in the body's cholesterol synthesis pathway. nih.govnih.gov By inhibiting this enzyme, simvastatin effectively reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol," in the bloodstream. drugbank.comresearchgate.net The extensive clinical use of simvastatin is supported by large-scale studies that have demonstrated its efficacy in reducing the risk of cardiovascular events such as heart attacks and strokes. researchgate.netmdpi.com

Research into simvastatin extends beyond its primary lipid-lowering effects. Scientists have explored its potential applications in various other medical conditions, highlighting its pleiotropic effects. mdpi.commdpi.com These investigations underscore the broad scientific interest in simvastatin and its derivatives.

Definition and Significance of Simvastatin Dimer as a Distinct Chemical Entity

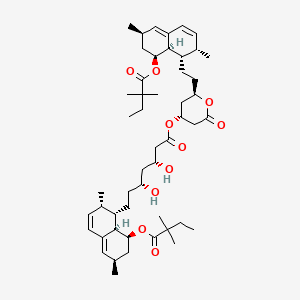

This compound is chemically defined as the ester formed between the 3-hydroxyl group of a simvastatin lactone molecule and the carboxylic acid group of another simvastatin molecule in its open-ring dihydroxy acid form. google.com This intermolecular esterification reaction results in a larger molecule with a distinct chemical structure and properties compared to the parent drug. google.comanalyticachemie.in

The significance of this compound in pharmaceutical research is multifaceted. Primarily, it is considered a process-related impurity in the manufacturing of simvastatin. researchgate.netresearchgate.net Regulatory bodies like the U.S. and European pharmaceutical authorities have set stringent limits on the allowable amount of this dimer in the final drug product, typically not exceeding 0.4% by weight. google.com The presence of impurities can impact the safety and efficacy of a pharmaceutical product, necessitating robust analytical methods for their detection and quantification. researchgate.net

The formation of the dimer is an intermolecular reaction, and its rate can be influenced by factors such as the concentration of the simvastatin salt in the reaction mixture during the lactonization step of synthesis. google.comgoogle.com This understanding has led to the development of controlled manufacturing processes aimed at minimizing dimer formation. google.com Interestingly, it has been suggested that the this compound, much like simvastatin itself, may be a precursor to the pharmacologically active dihydroxy open acid form of the compound, although this aspect requires further investigation. google.com

Current Academic Research Landscape and Challenges Associated with this compound

The current academic and industrial research landscape concerning this compound is largely focused on analytical chemistry and process optimization. A significant body of research is dedicated to developing and validating sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), to accurately identify and quantify this compound in drug substances and products. researchgate.netnih.govwaters.com These methods are crucial for ensuring the quality and consistency of simvastatin manufacturing.

A key challenge in this area is the effective separation of the dimer from simvastatin and other related impurities. google.com The dimer's tendency to co-crystallize with simvastatin makes its removal through simple purification techniques difficult. google.com Researchers have explored various approaches to overcome this, including the use of mild bases to selectively hydrolyze the dimer without affecting the simvastatin lactone ring. google.com

Furthermore, the synthesis and characterization of pure this compound as a reference standard are essential for the accurate validation of analytical methods. scbt.comalfa-chemistry.com This involves complex synthetic routes and rigorous structural elucidation. ekb.eg The study of this compound's degradation behavior under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) is another important area of research, providing insights into its stability and potential degradation pathways. nih.gov

While much of the focus has been on its role as an impurity, some research has touched upon the broader biological implications of statin-related dimerization processes. For instance, studies have investigated the ability of statins like simvastatin to inhibit the dimerization of other biological molecules, such as β-secretase, which is relevant in the context of Alzheimer's disease research. psu.eduresearchgate.netnih.gov This suggests that the concept of dimerization in the presence of statins could have wider biological relevance beyond its role as a manufacturing impurity.

Detailed Research Findings

| Property | Value | Source |

| Chemical Name | (2R,4R)-2-[2-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | analyticachemie.insimsonpharma.com |

| Synonyms | Simvastatin USP Related Compound D, this compound Impurity | analyticachemie.insimsonpharma.com |

| Molecular Formula | C50H76O10 | simsonpharma.comlgcstandards.com |

| Molecular Weight | 837.13 g/mol | simsonpharma.comlgcstandards.com |

| CAS Number | 476305-24-5 | simsonpharma.comlgcstandards.com |

| Appearance | White powder | analyticachemie.in |

| Melting Point | 67.0-69.3°C | analyticachemie.in |

| Storage Condition | 2-8°C | analyticachemie.in |

Table 1: Physicochemical Properties of this compound

| Analytical Technique | Purpose | Key Findings | Source |

| HPLC-MS | Identification and structural determination of impurities in simvastatin. | Anhydro-simvastatin and this compound are two major impurities. | researchgate.netresearchgate.net |

| UHPLC/MS | Comprehensive assessment of simvastatin degradation. | The method is selective and sensitive for quantifying simvastatin and its impurities, including the dimer. | nih.gov |

| UPLC with Empower 2 CDS | Development of an efficient impurity profiling method. | Optimized method allows for the separation and mass confirmation of simvastatin and its related impurities, including the dimer. | waters.comwaters.com |

Table 2: Analytical Methods for this compound Research

Properties

IUPAC Name |

[(2R,4R)-2-[2-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76O10/c1-11-49(7,8)47(55)59-41-23-29(3)21-33-15-13-31(5)39(45(33)41)19-17-35(51)25-36(52)26-43(53)58-38-27-37(57-44(54)28-38)18-20-40-32(6)14-16-34-22-30(4)24-42(46(34)40)60-48(56)50(9,10)12-2/h13-16,21-22,29-32,35-42,45-46,51-52H,11-12,17-20,23-28H2,1-10H3/t29-,30-,31-,32-,35+,36+,37+,38+,39-,40-,41-,42-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEULYYYHDURDF-CWZAOXTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)(C)CC)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)C(C)(C)CC)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197228 | |

| Record name | Simvastatin dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476305-24-5 | |

| Record name | Simvastatin dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476305245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simvastatin dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMVASTATIN DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OC7Z384H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Formation Mechanisms of Simvastatin Dimer

Elucidation of Dimerization Reactions

The simvastatin (B1681759) dimer is characterized by its chemical structure, which results from the esterification of two simvastatin molecules. This process is distinct from the primary intramolecular lactonization reaction that forms simvastatin itself.

Characterization of Intermolecular Esterification Processes

The simvastatin dimer is formed through an intermolecular esterification process google.comgoogle.com. This reaction involves the ester linkage between two simvastatin molecules, or between simvastatin and a precursor or starting material present in the reaction mixture. Consequently, the this compound possesses a molecular weight approximately twice that of simvastatin . It is recognized as one of the primary impurities found in both the fermentation broth and the final simvastatin product science.govingentaconnect.comresearchgate.net. Beyond synthesis, oxidative dimerization during storage can also contribute to the presence of this impurity .

Identification of Reaction Conditions and Parameters Influencing Dimer Formation Kinetics

Several factors influence the rate and extent of this compound formation. The fundamental difference in reaction mechanism is key: simvastatin formation is an intramolecular reaction (lactonization), whereas dimer formation is an intermolecular esterification google.comgoogle.com.

Concentration of Simvastatin Salt: The kinetics of dimer formation are significantly affected by the concentration of simvastatin salt in the reaction mixture. Specifically, increasing the concentration of simvastatin salt is known to accelerate the intermolecular reaction leading to dimer formation google.comgoogle.com.

Temperature: While not a direct formation condition, temperature plays a role during purification. Standard purification methods, such as recrystallization, often involve heating, which can unfortunately promote further dimer formation google.com.

Oxidative Environments: Exposure to oxidative conditions, particularly during storage, can also lead to the dimerization of simvastatin .

Table 1: Reaction Conditions Influencing this compound Formation

| Parameter | Influence on Dimer Formation | Source |

| Simvastatin Salt Concentration | Increased concentration accelerates formation (intermolecular) | google.comgoogle.com |

| Reaction Type | Simvastatin formation is intramolecular; dimer formation is intermolecular esterification | google.comgoogle.com |

| Heating (during purification) | Tends to promote further dimer formation | google.com |

| Oxidative Conditions (storage) | Can lead to oxidative dimerization |

Strategies for Dimer Content Control in Simvastatin Synthesis

Given the challenges associated with removing the this compound once formed, strategies focus on controlling its formation during synthesis and employing effective purification techniques.

Optimization of Reaction Conditions for Dimer Content Management

Effective management of this compound content relies on optimizing critical reaction parameters. Pharmaceutical industry standards typically require simvastatin to contain no more than 0.4% weight/weight (wt) of the dimer google.comgoogle.com. Efforts have been made to achieve levels below 0.2% wt google.comgoogle.com.

Development and Application of Purification Methodologies for Dimer Reduction

The reduction of this compound content in the final API is often challenging, as conventional purification methods can sometimes exacerbate the problem google.com. However, several techniques have been developed and applied.

Repeated crystallization using solvent mixtures like toluene/hexane has proven effective in achieving simvastatin with dimer content below 0.2% wt google.comgoogle.com. Another common purification step involves dissolving the crude simvastatin in a water-miscible organic solvent, such as methanol, ethanol, acetone, acetonitrile (B52724), or tetrahydrofuran, followed by the addition of an anti-solvent to induce precipitation and isolate a purer product google.comgoogle.com. Other investigated methods for impurity removal include combinations of refrigeration, coction, and activated carbon adsorption science.gov. Analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are indispensable for identifying and quantifying the this compound, thereby monitoring the effectiveness of purification processes ingentaconnect.comresearchgate.netaustinpublishinggroup.com.

Table 2: Purification Methodologies for this compound Reduction

| Method | Outcome / Application | Source |

| Toluene/Hexane Crystallization (repeated) | Achieved simvastatin with <0.2% wt dimer content | google.comgoogle.com |

| Solvent/Anti-solvent Precipitation | Used in purification steps (e.g., dissolving in methanol/ethanol/acetone/acetonitrile/THF, then adding anti-solvent) | google.comgoogle.com |

| Refrigeration, Coction, Activated Carbon Adsorption | Investigated for impurity removal | science.gov |

| HPLC-MS | Used for identification and quantification of this compound | ingentaconnect.comresearchgate.netaustinpublishinggroup.com |

Advanced Analytical Characterization of Simvastatin Dimer

Impurity Profiling and Characterization of Simvastatin (B1681759) Dimer in Fermentation Broth and Final Product

The comprehensive analysis of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. Simvastatin dimer is a significant process-related impurity that can arise during the synthesis and purification of simvastatin. Its presence is noted from the early stages of production, such as the fermentation broth, through to the final drug substance researchgate.netingentaconnect.comresearchgate.netresearchgate.net. Understanding the formation, detection, and characterization of this compound is paramount for quality control and regulatory compliance.

Formation and Presence

This compound is primarily formed through an intermolecular esterification reaction, often occurring during the lactonization step of simvastatin synthesis researchgate.netingentaconnect.comgoogle.comgoogle.comgoogle.com. This reaction involves the esterification of the simvastatin product with a starting material or intermediate present in the reaction mixture. The rate of dimer formation can be accelerated by factors such as increased concentration of simvastatin salt in the reaction mixture google.comgoogle.com. For instance, lactonizing the ammonium (B1175870) salt of simvastatin at higher concentrations (e.g., 30-60 g/l) has been shown to yield increased amounts of this compound compared to lower concentrations (e.g., 20 g/l) google.comgoogle.com. Consequently, specific process controls, including concentration management during lactonization and subsequent purification steps like crystallization (e.g., toluene-hexane crystallization), are employed to minimize its formation and ensure levels are within acceptable limits google.comgoogle.comgoogle.com. Pharmaceutical industry standards, such as those set by the European and U.S. pharmacopoeias, typically require the this compound content to be no more than 0.4% by weight google.comgoogle.comgoogle.com. Efforts have been directed towards developing processes that yield simvastatin with dimer levels below 0.2% or even as low as 0.05% google.comgoogle.comgoogle.com.

Analytical Methodologies

The accurate detection, quantification, and structural elucidation of this compound necessitate the use of sophisticated analytical techniques. These methods are crucial for monitoring its levels throughout the manufacturing process and in the final product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for separating this compound from simvastatin and other related impurities researchgate.netingentaconnect.comresearchgate.netsciex.comasianpubs.orgjocpr.comnih.govwaters.comwaters.comakjournals.com. These techniques employ various stationary phases (e.g., C18 columns) and mobile phases, often consisting of buffered aqueous solutions and organic solvents like acetonitrile (B52724) or methanol, with gradient elution being common to achieve optimal separation ingentaconnect.comsciex.comasianpubs.orgjocpr.comnih.govwaters.comakjournals.com. Detection is typically performed using UV or Photodiode Array (PDA) detectors, which measure the absorbance of the separated compounds at specific wavelengths, commonly around 238 nm for simvastatin-related compounds researchgate.netsciex.comasianpubs.orgwaters.com. The relative retention times (RRT) of this compound compared to simvastatin are established to aid in its identification and quantification asianpubs.org.

Table 1: Chromatographic Separation of Simvastatin and its Dimer Impurity

| Compound | Relative Retention Time (RRT) | Typical Retention Time (min) | Notes |

| Simvastatin | 1.00 | ~25.93 | Main active pharmaceutical ingredient. |

| This compound | ~2.30 | ~59.66 | Process-related impurity, formed via intermolecular esterification. |

Note: Retention times can vary based on specific chromatographic conditions (column, mobile phase, flow rate, temperature).

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), provides highly sensitive detection and invaluable information for the identification and structural characterization of this compound researchgate.netingentaconnect.comresearchgate.netresearchgate.netsciex.comjocpr.comnih.govwaters.comconicet.gov.ar. These hyphenated techniques allow for the determination of the mass-to-charge ratio (m/z) of the impurity, aiding in its molecular weight determination. Tandem mass spectrometry (MS/MS) further elucidates the structure by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a unique fingerprint for the this compound, enabling its differentiation from other related substances and confirming its identity researchgate.netingentaconnect.comresearchgate.netsciex.comnih.gov. Techniques like ion-trap mass spectrometry are specifically highlighted for their utility in identifying unknown impurities, including those related to simvastatin researchgate.netingentaconnect.comnih.gov.

While chromatographic and mass spectrometric methods are vital for detection and preliminary identification, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed for the definitive structural confirmation of isolated this compound sciex.comconicet.gov.arvivanls.com. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. This is particularly important for characterizing novel or complex impurities and for establishing reference standards conicet.gov.arvivanls.com.

Research Findings and Data

Research studies have consistently identified this compound as a key impurity. For example, analyses using HPLC-MS have detected this compound alongside other known impurities like anhydro-simvastatin in simvastatin samples researchgate.netingentaconnect.comresearchgate.netresearchgate.net. Studies focusing on process optimization have reported varying levels of this compound depending on the manufacturing conditions.

Table 2: Reported this compound Levels Under Varying Process Conditions

| Process Condition / Study Focus | Reported this compound Level | Source(s) |

| Lactonization of ammonium simvastatin salt at ~20 g/l | ~0.50-0.55% wt | google.comgoogle.com |

| Lactonization of ammonium simvastatin salt at ~30-60 g/l | ~0.7-1.2% wt | google.comgoogle.com |

| Process aiming for dimer content <0.2% wt | <0.2% wt | google.comgoogle.com |

| Process achieving dimer content ~0.1-0.12% wt | ~0.1-0.12% wt | google.comgoogle.com |

| Purification process reducing dimer below 0.08% | <0.08% | google.com |

| Process development minimizing dimer formation (e.g., using orthophosphoric acid) | <0.05% | google.com |

| Typical European and U.S. pharmaceutical industry standard for simvastatin products | ≤0.4% wt | google.comgoogle.comgoogle.com |

These findings underscore the importance of controlled manufacturing processes and robust analytical methods for managing this compound levels to meet stringent regulatory requirements and ensure product quality.

Compound List:

Simvastatin

this compound

Computational Approaches in Simvastatin Dimer Research

Simulation of Dimerization Processes and Mechanisms

While comprehensive simulations detailing the step-by-step mechanisms of simvastatin (B1681759) dimerization are not a prominent feature in the current research landscape, molecular dynamics (MD) simulations serve as a primary tool for observing the behavior of multiple simvastatin molecules. These simulations, often performed using packages like GROMACS with all-atom force fields acs.org, can reveal initial aggregation phenomena in aqueous environments. Such simulations, when run with multiple simvastatin molecules, have shown initial aggregation that subsequently dissipates acs.org. These observations, though not fully characterizing a stable dimer, indicate that MD simulations are capable of capturing transient multi-molecular associations, providing a basis for further exploration of dimerization processes and the kinetic and thermodynamic factors involved.

Theoretical Studies on Simvastatin's Conformational Dynamics Relevant to Dimerization

Understanding simvastatin's conformational dynamics is crucial for predicting how its shape and flexibility might influence its propensity to dimerize. Molecular dynamics (MD) simulations have been employed to explore these aspects, including the probability distribution of specific dihedral angles within the simvastatin molecule acs.org. Additionally, MD simulations have investigated simvastatin's behavior and localization within lipid bilayers, providing insights into how its interaction with cellular membranes affects its conformational state acs.org. These studies help map the energetic landscape and flexibility of simvastatin, which are key determinants for intermolecular interactions. Density Functional Theory (DFT) methods, such as B3LYP with the 6-31++G** basis set, have also been utilized for geometry optimizations and theoretical calculations of molecular properties researchgate.net. While these DFT studies have sometimes focused on interactions with other molecules, the methodologies are fundamental for characterizing the intrinsic conformational preferences and dynamics of simvastatin relevant to self-association.

The impact of simvastatin on membrane properties, such as the area per lipid (A_L), has been quantified through MD simulations, illustrating how the molecule influences its immediate environment.

| System | Area per Lipid (A_L) (Ų) | Change from Pure POPC (Ų) |

| Pure POPC bilayer | 65.1 | - |

| POPC bilayer + Simvastatin (SN) | 66.1 - 66.6 | +1.0 to +1.5 |

| POPC bilayer + Simvastatin (SA) | 66.1 - 66.6 | +1.0 to +1.5 |

Note: SN refers to the lactone form, and SA refers to the dihydroxyheptanoate form of simvastatin. The SNW system showed the greatest increase in A_L.

These computational investigations into simvastatin's conformational dynamics and its interactions within different environments provide a valuable basis for future research into its potential dimerization mechanisms.

Compound List:

Simvastatin

Future Perspectives in Simvastatin Dimer Research

Exploration of Undiscovered Dimerization Pathways and Products

The formation of simvastatin (B1681759) dimer is generally considered an impurity that can arise during the synthesis and degradation of the parent drug. researchgate.net The known structure of the dimer, often referred to as Simvastatin EP Impurity D, suggests a covalent linkage between two simvastatin molecules. biosynth.com However, the precise conditions and mechanisms leading to its formation are not exhaustively characterized.

Future research should focus on identifying and understanding dimerization pathways beyond those encountered in standard manufacturing processes. This includes:

Stress-Induced Dimerization: Investigating the propensity of simvastatin to dimerize under various stress conditions such as exposure to light (photodegradation), heat (thermal degradation), and oxidative stress. Understanding these pathways is critical for defining appropriate storage and handling conditions for simvastatin drug products.

Biologically-Mediated Dimerization: Exploring the possibility of in-vivo dimerization. Research could investigate whether metabolic processes, enzymatic pathways, or interactions with reactive biological molecules within the body could catalyze the formation of simvastatin dimer after administration.

Identification of Novel Dimer Structures: While a primary dimer structure is recognized, it is conceivable that alternative dimerization reactions could occur at different functional groups on the simvastatin molecule, leading to various isomeric dimer products. Advanced structural elucidation techniques could be employed to search for and characterize these hypothetical products in stressed or biological samples.

Refinement of Analytical Technologies for Ultra-Trace Dimer Detection

The detection and quantification of this compound are crucial for quality control in pharmaceutical manufacturing and for studying its potential biological fate. Current analytical methods include High-Performance Liquid Chromatography (HPLC), often with UV detection. bioline.org.brwjbphs.com While effective for routine analysis, these methods may lack the sensitivity required for detecting the extremely low concentrations of the dimer that could be present in biological matrices or in highly purified drug substances. nih.gov

The future of dimer detection lies in the refinement and application of more sophisticated analytical technologies:

Advanced Mass Spectrometry: Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) offer significantly higher sensitivity and specificity. nih.gov Future work should focus on developing and validating robust LC-MS/MS methods capable of reaching detection limits in the sub-nanogram per milliliter range, which is necessary for pharmacokinetic studies in plasma. nih.gov

Novel Detection Methods: The development of non-traditional analytical techniques, such as square-wave adsorptive stripping voltammetry, which has been used for simvastatin itself, could offer new avenues for ultra-trace detection of the dimer, potentially by targeting specific functional groups. chalcogen.ro

Method Optimization for Complex Matrices: A key challenge is the extraction and detection of the dimer from complex biological fluids like plasma and urine. Future research should aim to optimize sample preparation and extraction procedures to ensure high recovery and eliminate interference from endogenous components, enabling accurate measurement of potential in-vivo dimer concentrations. nih.govchalcogen.ro

| Analytical Technique | Typical Application | Advantages | Future Research Focus |

| HPLC-UV | Routine quality control, quantification in pharmaceutical formulations. researchgate.netwjbphs.com | Robust, widely available. | Limited sensitivity for trace analysis in biological samples. nih.gov |

| LC-MS/MS | Bio-analytical assays, impurity profiling, pharmacokinetic studies. nih.gov | High sensitivity and specificity, structural confirmation. nih.gov | Development of methods with lower limits of quantification (LOQ) for in-vivo studies. |

| UPLC-TOF-MS | High-resolution identification of impurities. | Fast analysis times, high mass accuracy for distinguishing structurally similar compounds. | Application to a broader range of potential isomeric dimer products. |

| Voltammetry | Ultra-trace determination of electroactive compounds. chalcogen.ro | Extremely high sensitivity, potential for non-extractive methods. chalcogen.ro | Investigating the electrochemical properties of the dimer for method development. |

In-depth Mechanistic Studies of Simvastatin's Dimerization Modulatory Effects in Diverse Biological Systems

Emerging research reveals that statins, including simvastatin, can influence the dimerization of various biologically significant proteins, an effect that may contribute to their pleiotropic actions beyond cholesterol-lowering. These findings open a new perspective: investigating how simvastatin's own tendency to form dimers, or the presence of the dimer itself, might modulate these processes.

Key areas for future investigation include:

Neurobiology and Alzheimer's Disease: Simvastatin has been shown to inhibit the dimerization of β-secretase (BACE1) and promote the dimerization of amyloid precursor protein (APP). psu.edunih.govportlandpress.com These effects, which reduce the production of amyloid-beta peptides, are dependent on the inhibition of the mevalonate (B85504) pathway. psu.edunih.gov Future studies should explore if the this compound can replicate, antagonize, or otherwise modulate these effects on BACE1 and APP dimerization in neuronal models.

Oncology: Recent studies have shown that statins can inhibit the onco-dimerization of proteins like B7-H3, a checkpoint protein that promotes tumorigenesis. biorxiv.org This disruption of dimerization is associated with anti-tumor effects. biorxiv.org It is crucial to investigate whether the this compound possesses similar inhibitory activity or if it interferes with the monomer's ability to disrupt oncoprotein dimerization.

Inflammation and Immunology: Simvastatin is known to have complex, context-dependent effects on inflammatory pathways, in some cases augmenting proinflammatory responses. aai.org Since protein dimerization is a key step in many signaling pathways for cytokines and their receptors, future research could examine the effect of the this compound on these protein-protein interactions within immune cells like macrophages.

Investigation of Potential Biological Activities of this compound Itself, Beyond its Impurity Status

Currently, the this compound is categorized and controlled as a pharmaceutical impurity. researchgate.net Its intrinsic biological activity, however, remains largely unexplored. Understanding the pharmacology of the dimer is essential for a complete safety assessment and could potentially uncover novel biological effects.

Prospective research should be directed towards:

Enzyme Inhibition Assays: A primary question is whether the dimer retains the ability to inhibit HMG-CoA reductase, the primary target of simvastatin. In-vitro enzymatic assays are needed to determine the dimer's inhibitory constant (Ki) and compare it to that of the parent simvastatin molecule.

Off-Target Screening: Due to its significantly different size, polarity, and stereochemistry compared to the monomer, the this compound may interact with a different set of biological targets. High-throughput screening against a panel of receptors, enzymes, and ion channels could identify unexpected biological activities.

Cellular and In-Vivo Studies: Should in-vitro screening reveal any significant activity, further studies in cell-based models and, subsequently, in animal models would be warranted. These studies could assess a range of endpoints, including effects on lipid metabolism, inflammation, cell proliferation, and potential toxicity, providing a comprehensive understanding of the dimer's biological impact. frontiersin.orgmdpi.com For instance, research could probe its influence on the multiple metabolic pathways known to be affected by simvastatin treatment. mdpi.com

Q & A

Q. What experimental design methodologies are recommended for optimizing Simvastatin-loaded spanlastics (SMV-SPNs)?

A Combined Mixture-Process Variable (CMPV) design is optimal for evaluating interactions between mixture components (Span®20 and Tween®80) and process variables (e.g., sonication time). This approach uses D-optimal design points (17 trials with replicates) to model responses like particle size (PS), polydispersity index (PDI), and zeta potential (ZP). The quadratic × linear (Q×L) model showed strong predictive power (adjusted R² ≈ predicted R², signal-to-noise ratio >4) .

Q. How are SMV-SPNs characterized for physicochemical stability?

Key parameters include:

- Particle size : Measured via dynamic light scattering (Zetasizer Nano ZSP), with optimized SMV-SPNs averaging 128.50 nm.

- PDI : Ranged from 0.216–0.620, indicating monodisperse distributions.

- Zeta potential : Optimized to -29.11 mV, ensuring electrostatic stability. TEM imaging (JEOL GEM-1010) confirmed spherical morphology after staining with 1% phosphotungstic acid .

Q. What in vitro models validate the anticancer efficacy of SMV-SPNs?

Cytotoxicity was tested using MCF-7 (breast), HCT-116 (colorectal), and HepG2 (liver) cancer cells. Cells were treated with SMV-SPNs (0.01–100 µM) for 24 hours, followed by MTT assays. Optimized SMV-SPNs showed IC₅₀ values of 0.89 µM (MCF-7), 0.39 µM (HCT-116), and 0.06 µM (HepG2), outperforming raw simvastatin due to enhanced cellular uptake .

Advanced Research Questions

Q. How do Span®20 and Tween®80 ratios influence nanoparticle properties?

- Span®20 : Higher ratios (e.g., 9 parts) reduced interfacial tension, yielding smaller particles but increased steric hindrance (↑PS).

- Tween®80 : Higher ratios lowered PDI (0.216–0.329) by reducing aggregation. ANOVA revealed significant interactions (p<0.05) between Span (X1) and Tween (X2), with polynomial equations quantifying effects:

- PS: 588.80X₁ + 402.16X₂ − 1326.05X₁X₂ − 216.51X₁Z₁

- PDI: 0.4481X₁ + 0.3519X₂ − 0.3492X₁X₂ .

Q. What statistical tools resolve contradictions in nanoparticle optimization data?

- Box-Cox transformation : Applied to responses (Y1–Y3) with lambda values 0.59, 2.39, and 0.25 to normalize residuals.

- Desirability function : Maximized zeta potential (-29.11 mV) while minimizing PS (128.50 nm) and PDI (0.329). Model validity was confirmed by <5% error between predicted and observed responses .

Q. How does sonication time (Z1) modulate nanoparticle stability?

Sonication time (0–10 min) significantly affected PS and ZP (p<0.0001). Prolonged sonication (>5 min) reduced PS by 42% (891.80 nm → 74.45 nm) but increased ZP negativity (-29.11 mV) due to enhanced surfactant alignment. Interaction terms (e.g., X1X2Z1) in polynomial equations highlight non-linear effects .

Methodological Considerations

Q. What protocols ensure reproducible SMV-SPNs synthesis?

Q. How are molecular targets of SMV-SPNs identified in cancer cells?

Mechanistic studies focus on Rho GTPase signaling, which regulates apoptosis and metastasis. Transcriptomic analysis (e.g., RNA-seq) and pathway enrichment (KEGG/GO) are recommended to validate SMV-SPNs' effects on RhoA/ROCK or PI3K/Akt pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.